Quetiapine Dimer Impurity-d8
Description
Significance of Impurity Research in Pharmaceutical Science
The investigation of impurities in pharmaceutical products is of paramount importance. globalresearchonline.netresearchgate.net Unwanted chemicals can arise during the synthesis, purification, and storage of an API or can develop within the final formulated drug product. Even at trace levels, some impurities can have unintended pharmacological or toxicological effects, potentially compromising patient safety. Regulatory bodies such as the International Council for Harmonisation (ICH) have established guidelines for the identification, qualification, and control of impurities in new drug substances and products. globalresearchonline.netajprd.com This rigorous oversight necessitates the development of sophisticated analytical methods to detect and quantify impurities, ensuring the final product is both safe and effective. nih.gov The process of identifying and characterizing impurities, known as impurity profiling, is a crucial aspect of drug development and manufacturing. ajprd.comresearchgate.net
Overview of Dimer Impurities in Active Pharmaceutical Ingredients (APIs)
Dimer impurities are a class of process-related impurities that can form during the synthesis of an API. These impurities consist of two molecules of the drug substance, or its precursors, that have chemically bonded together. The formation of dimers can occur through various reaction mechanisms, often facilitated by the presence of residual reactants or specific reaction conditions. researchgate.netxjtu.edu.cn For instance, a diamide (B1670390) dimer was identified as an impurity in a drug substance, resulting from a low-level impurity in one of the raw materials. researchgate.net The presence of dimer impurities can impact the API's purity profile and may necessitate adjustments to the synthetic process to minimize their formation. xjtu.edu.cn Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are often employed to detect and quantify these larger, more complex impurities. ijcrt.org
Introduction to Quetiapine (B1663577) as an API
Quetiapine is an atypical antipsychotic medication used in the treatment of various mental health conditions. octagonchem.comoctagonchem.compharmaoffer.com Its therapeutic effect is achieved by modulating the activity of neurotransmitters in the brain. octagonchem.com Marketed under various brand names, Quetiapine is available in different formulations and strengths. octagonchem.comgoogle.com The active pharmaceutical ingredient, Quetiapine Fumarate, is a white to off-white crystalline powder. octagonchem.com As with any synthetically produced API, the manufacturing process of Quetiapine can lead to the formation of several impurities that must be carefully monitored and controlled. nih.gov
Rationale for Research on Quetiapine Dimer Impurity-d8
The study of deuterated compounds has gained significant traction in pharmaceutical research. Deuterium (B1214612), a stable isotope of hydrogen, can be strategically incorporated into a drug molecule to alter its pharmacokinetic properties. medchemexpress.com this compound is the deuterium-labeled version of the Quetiapine dimer impurity. medchemexpress.compharmaffiliates.com Research into this specific deuterated impurity is driven by several factors. Firstly, the use of deuterated internal standards is a common practice in bioanalytical methods to accurately quantify the parent drug and its metabolites. Understanding the characteristics of deuterated impurities is crucial for the development of robust and accurate analytical methods. symeres.com Secondly, as deuterated drugs are developed, there is a need to understand and control any isotopic impurities that may arise during their synthesis. researchgate.net The study of this compound contributes to the broader knowledge base of deuterated pharmaceutical impurities.
Scope and Objectives of Academic Inquiry into this compound
The academic inquiry into this compound is primarily focused on its synthesis, characterization, and analytical detection. Key objectives include:
Developing and validating analytical methods, such as mass spectrometry, for the accurate detection and quantification of this impurity. americanpharmaceuticalreview.com
Synthesizing and characterizing the impurity to serve as a reference standard for analytical testing. symeres.com
Investigating the potential formation pathways of this deuterated dimer during the synthesis of deuterated Quetiapine.
Understanding the fragmentation patterns of this compound in mass spectrometry to differentiate it from the non-deuterated dimer and other related substances.
This research is essential for ensuring the quality and safety of any potential deuterated Quetiapine products and for advancing the analytical techniques used for their analysis. nih.gov
Interactive Data Tables
Below are interactive tables summarizing key information about the compounds discussed in this article.
Properties
Molecular Formula |
C₃₀H₁₆D₈N₄S₂ |
|---|---|
Molecular Weight |
512.72 |
Synonyms |
11,11’-(1,4-Piperazinediyl)bis-dibenzo[b,f][1,4]thiazepine-d8; |
Origin of Product |
United States |
Synthetic Strategies and Precursor Chemistry for Quetiapine Dimer Impurity D8
Methodologies for the Synthesis of Pharmaceutical Impurities
The synthesis of pharmaceutical impurities is a specialized field of organic chemistry that requires a deep understanding of reaction mechanisms and purification techniques. The goal is to produce a well-characterized reference standard of the impurity to support analytical method development and validation. szabo-scandic.com
Approaches for Targeted Impurity Synthesis
Targeted impurity synthesis involves the intentional preparation of a specific impurity that has been identified in the drug substance. This approach allows for the unambiguous structural confirmation of the impurity and provides a pure standard for analytical purposes. The synthesis of the Quetiapine (B1663577) Dimer Impurity, a process-related impurity in the manufacturing of Quetiapine, is a prime example of targeted synthesis. This impurity is characterized as a bis-dibenzo[b,f] beilstein-journals.orgthiazepine derivative formed by the coupling of two Quetiapine molecules. The synthesis often involves mimicking the conditions that lead to its formation during the manufacturing process, such as elevated temperatures or the presence of specific catalysts.
Considerations for Deuterium (B1214612) Incorporation in Impurity Synthesis
The incorporation of deuterium, a stable isotope of hydrogen, into a molecule is a common strategy to create an internal standard for mass spectrometry-based analytical methods. medchemexpress.com Deuterated standards are ideal as they have nearly identical chemical and physical properties to their non-deuterated counterparts but are easily distinguishable by their higher mass. pharmaffiliates.com
Several methods exist for introducing deuterium into a molecule. These can range from simple acid- or base-catalyzed exchange reactions using a deuterium source like deuterium oxide (D₂O) to more complex multi-step syntheses using deuterated starting materials. google.comsigmaaldrich.com The choice of method depends on the desired position of the deuterium atoms and the stability of the molecule under the deuteration conditions. For complex molecules like Quetiapine Dimer Impurity-d8, the synthesis of a deuterated precursor is often the most efficient approach to ensure specific and high levels of deuterium incorporation. nih.gov
Design and Execution of this compound Synthesis
Selection of Deuterated Precursors for this compound
The synthesis of this compound would logically begin with a deuterated version of a Quetiapine precursor. A common precursor for Quetiapine synthesis is 2-(2-(piperazin-1-yl)ethoxy)ethanol. To achieve the desired d8 labeling in the final dimer impurity, a deuterated version of this precursor, specifically piperazine-d8, would be a suitable starting material.
| Precursor Name | Structure | Rationale for Selection |
| Piperazine-d8 | C₄H₂D₈N₂ | Introduction of eight deuterium atoms in a stable position on the piperazine (B1678402) ring, which is central to the dimer structure. |
| 11-chlorodibenzo[b,f] beilstein-journals.orgthiazepine | C₁₃H₈ClNS | A key intermediate in Quetiapine synthesis that will react with the deuterated piperazine derivative. |
Reaction Conditions for Dimerization and Deuteration
The synthesis would likely proceed in a multi-step fashion. First, the deuterated piperazine would be reacted with an appropriate protecting group, followed by reaction with 2-chloroethanol (B45725) to introduce the side chain. After deprotection, the resulting deuterated N-(2-hydroxyethyl)piperazine-d8 would be reacted with 11-chlorodibenzo[b,f] beilstein-journals.orgthiazepine to form Quetiapine-d8.
The dimerization to form this compound could then be achieved by reacting two molecules of Quetiapine-d8. A general method for the synthesis of Quetiapine dimers involves the use of a dicarboxylic acid and a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). google.com The reaction would likely be carried out in an aprotic solvent such as dimethylformamide (DMF). google.com
Table 2: Proposed Reaction Conditions
| Step | Reactants | Reagents/Solvents | Key Transformation |
| 1 | Piperazine-d8, 2-chloroethanol | Base, Solvent (e.g., Acetonitrile) | Synthesis of deuterated Quetiapine precursor |
| 2 | Deuterated precursor, 11-chlorodibenzo[b,f] beilstein-journals.orgthiazepine | Base, Solvent (e.g., Toluene) | Formation of Quetiapine-d8 |
| 3 | Quetiapine-d8 (2 eq.), Dicarboxylic acid (1 eq.) | EDC, DIPEA, DMF | Dimerization to form this compound |
Purification Methodologies for Synthetic this compound
The purification of the final this compound is a critical step to ensure a high-purity reference standard. Given the structural similarity to the non-deuterated dimer, similar purification techniques would be applicable.
High-performance liquid chromatography (HPLC) is a powerful technique for the purification of pharmaceutical impurities. A reversed-phase HPLC method using a C18 column with a gradient elution of acetonitrile (B52724) and water would likely be effective in separating the dimer from any unreacted starting material or other byproducts. Supercritical fluid chromatography (SFC) is another efficient purification technique that could be employed. usbio.net
Crystallization is also a common method for purifying Quetiapine and its impurities. Recrystallization from a suitable solvent system, such as an ethanol/water mixture, could be used to obtain the this compound in high purity. The purity of the final product would be confirmed using analytical techniques such as HPLC, mass spectrometry (to confirm the molecular weight of 512.72 g/mol and deuterium incorporation), and Nuclear Magnetic Resonance (NMR) spectroscopy. pharmaffiliates.com
Table 3: Purification and Analytical Characterization
| Technique | Purpose | Expected Outcome |
| High-Performance Liquid Chromatography (HPLC) | Purification and Purity Assessment | High chemical purity (>98%) of the isolated dimer. |
| Mass Spectrometry (MS) | Structural Confirmation | Confirmation of the molecular weight (512.72 g/mol ) and the presence of eight deuterium atoms. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | Confirmation of the chemical structure and the position of the deuterium labels. |
Precursor Analysis in Relation to Quetiapine Dimer Impurity Formation
The formation of the Quetiapine Dimer Impurity is a critical aspect to monitor during the synthesis of Quetiapine Fumarate. This process-related impurity arises from specific precursors and reaction conditions. A thorough analysis of these precursors is essential for controlling the impurity profile of the final active pharmaceutical ingredient (API).
The primary precursor to the Quetiapine Dimer Impurity is Quetiapine itself, along with unreacted starting materials or intermediates from the synthetic pathway. The dimerization process typically involves the coupling of two dibenzo[b,f] lcms.czthiazepine moieties through a piperazine linker.
One of the key intermediates in the synthesis of Quetiapine is 11-chloro-dibenzo[b,f] lcms.czthiazepine. In one synthetic route, this intermediate is reacted with piperazine in the presence of a catalyst like potassium iodide and a base such as potassium carbonate in a solvent like xylene at elevated temperatures (105-115°C) to form an intermediate that can then be further reacted to yield Quetiapine. guidechem.com However, under certain conditions, this can also lead to the formation of the dimer impurity.
Another significant precursor is the des-ethanol impurity of quetiapine, which can react with 1,2-dichloroethane (B1671644) to form a chloroethane (B1197429) derivative. This derivative can then undergo a nucleophilic substitution reaction with a molecule of quetiapine free base, facilitated by a base like diisopropyl ethyl amine (DIPEA), to form the dimer impurity.
The analysis of these precursors and the reaction mixture is crucial for controlling the levels of the dimer impurity. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose. lcms.czbepls.comwaters.comresearchgate.netakjournals.com HPLC methods can effectively separate Quetiapine from its related impurities, including the dimer, allowing for their quantification. bepls.comwaters.comakjournals.com The development of stability-indicating HPLC methods is particularly important for monitoring the formation of degradation products and impurities over time. akjournals.com
Advanced analytical techniques such as High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) are also employed for the identification and characterization of impurities. lcms.czwaters.com These methods provide accurate mass measurements, which aid in the elucidation of the elemental composition and structure of unknown impurities. waters.com
The control of process parameters such as temperature, reaction time, and the stoichiometry of reactants is vital in minimizing the formation of the Quetiapine Dimer Impurity. By carefully analyzing the precursor landscape and optimizing the synthetic conditions, the level of this and other impurities can be effectively controlled, ensuring the quality and safety of the Quetiapine Fumarate drug product.
Analytical Methodologies for Characterization and Quantification of Quetiapine Dimer Impurity D8
Advanced Chromatographic Separation Techniques
Chromatographic techniques are fundamental in the separation of Quetiapine (B1663577) Dimer Impurity-d8 from the active pharmaceutical ingredient (API) and other related substances. The choice of method is dictated by the required resolution, sensitivity, and the scale of the analysis.
High-Performance Liquid Chromatography (HPLC) for Quetiapine Dimer Impurity-d8 Resolution
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the routine analysis of pharmaceutical impurities. For the resolution of the non-deuterated Quetiapine Dimer Impurity, reversed-phase HPLC methods are commonly employed. These methods can be adapted for the analysis of its deuterated counterpart, this compound. A typical HPLC method would involve a C18 stationary phase, which provides the necessary hydrophobicity to retain and separate the dimer impurity from the more polar quetiapine molecule.
A gradient elution is often necessary to achieve adequate separation of the dimer, which, due to its larger molecular size, tends to have a longer retention time than quetiapine and its smaller impurities. The mobile phase typically consists of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). The detection is usually performed using a UV detector at a wavelength where both quetiapine and its impurities exhibit significant absorbance. While specific retention time data for this compound is not widely published, it is expected to be very similar to that of the non-deuterated dimer, with minor variations possible due to the isotopic labeling.
Table 1: Illustrative HPLC Method Parameters for the Analysis of Quetiapine Dimer Impurity
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase A | Aqueous buffer (e.g., phosphate (B84403) buffer pH 6.6) |
| Mobile Phase B | Acetonitrile:Methanol (e.g., 50:50, v/v) |
| Gradient | Time-dependent gradient from a lower to a higher percentage of Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation of this compound
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity, making it particularly well-suited for the analysis of complex impurity profiles. The use of sub-2 µm particles in UPLC columns leads to narrower peaks and improved separation efficiency. This is especially beneficial for resolving the this compound from other closely eluting high-molecular-weight impurities.
A developed UPLC method for quetiapine and its impurities, including the dimer, utilizes a C18 column with a gradient elution. The shorter analysis time is a key advantage of UPLC, enabling higher sample throughput in a quality control environment. The enhanced resolution of UPLC can be critical in accurately quantifying low levels of the this compound.
Table 2: Example UPLC Conditions for the Separation of Quetiapine and its Impurities
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 2.1 mm x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Triethylamine in water (pH adjusted to 7.2 with phosphoric acid) |
| Mobile Phase B | Acetonitrile:Methanol (80:20, v/v) |
| Gradient | A time-programmed gradient elution |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 252 nm |
| Injection Volume | 1 µL |
Preparative Chromatography for this compound Isolation
For the purpose of structural elucidation and to obtain a reference standard, preparative chromatography is the method of choice for isolating this compound. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads.
The isolation of quetiapine impurities has been successfully achieved using reverse-phase preparative HPLC. A method developed at the analytical scale is typically scaled up for preparative purposes. This involves adjusting the column dimensions, flow rate, and injection volume while maintaining the separation chemistry. The collected fractions containing the purified impurity are then subjected to solvent evaporation to yield the isolated compound. This isolated standard of this compound is crucial for the validation of analytical methods and for toxicological studies.
Mass Spectrometric Approaches for this compound Analysis
Mass spectrometry (MS) is an indispensable tool for the identification and structural characterization of pharmaceutical impurities. Its high sensitivity and specificity make it ideal for analyzing trace-level impurities like this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and large molecules like the this compound. When coupled with a liquid chromatography system (LC-MS), ESI-MS provides the molecular weight of the eluting compounds. For this compound, with a molecular formula of C30H16D8N4S2, the expected monoisotopic mass of the protonated molecule [M+H]+ would be approximately 513.77 g/mol . High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which allows for the determination of the elemental composition and confirms the identity of the impurity.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of an unknown compound by fragmenting a selected precursor ion and analyzing the resulting product ions. In the case of this compound, the protonated molecule ([M+H]+) would be selected in the first mass analyzer, fragmented in a collision cell, and the resulting fragments analyzed in the second mass analyzer.
The fragmentation pattern of the deuterated dimer is expected to be similar to its non-deuterated counterpart, with characteristic shifts in the mass-to-charge ratio (m/z) of the fragments containing the deuterium (B1214612) labels. The fragmentation of the quetiapine molecule itself typically involves cleavage of the piperazine (B1678402) ring and the side chain. For the dimer, fragmentation would likely involve the cleavage of the central piperazine ring linking the two dibenzothiazepine moieties. The presence of eight deuterium atoms on the piperazine ring will result in a predictable mass shift in the fragments containing this ring, providing valuable structural information and confirming the location of the isotopic labels.
Table 3: Predicted Key Fragmentation Data for this compound
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Putative Fragment Structure |
|---|---|---|
| ~513.77 [M+H]+ | ~259.08 | [Dibenzo[b,f] nih.govsynzeal.comthiazepinyl]+ |
It is important to note that the actual fragmentation pathway would need to be confirmed through experimental studies on the isolated this compound. The use of deuterated standards is particularly advantageous in metabolic studies and for use as internal standards in quantitative analyses due to their similar chemical properties to the unlabeled analyte but distinct mass.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of unknown compounds by providing highly accurate mass measurements. For this compound, HRMS is used to confirm its specific molecular formula, C30H16D8N4S2, by measuring the mass of its molecular ion with exceptional precision, typically to within 5 parts per million (ppm). nih.govresearchgate.net
The process involves ionizing the molecule, often using electrospray ionization (ESI), and then measuring the mass-to-charge ratio (m/z) of the resulting ion in a high-resolution mass analyzer like an Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometer. researchgate.net The measured accurate mass is then compared against the theoretical exact mass calculated for the proposed elemental formula. The theoretical monoisotopic mass of the protonated this compound ([M+H]⁺) is distinct from other potential molecular formulas with the same nominal mass, allowing for confident identification. nih.gov Furthermore, the isotopic distribution pattern observed in the HRMS spectrum, which arises from the natural abundance of isotopes like ¹³C, ¹⁵N, and ³⁴S, must match the theoretical pattern for the proposed formula, providing an additional layer of confirmation. researchgate.net
Table 1: HRMS Data for Elemental Composition of this compound
| Parameter | Value |
| Molecular Formula | C30H16D8N4S2 |
| Nominal Mass | 512 |
| Monoisotopic Mass | 512.1956 |
| Theoretical m/z [M+H]⁺ | 513.2029 |
| Required Mass Accuracy | < 5 ppm |
Applications of Deuterium Labeling in Mass Spectrometry for this compound Quantification
This compound serves as an ideal internal standard for the accurate quantification of the unlabeled Quetiapine Dimer Impurity using Liquid Chromatography-Mass Spectrometry (LC-MS). tandfonline.comnih.gov The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard in quantitative bioanalysis and impurity profiling. tandfonline.comnih.gov
Because the deuterated standard is chemically identical to the analyte (the non-labeled dimer), it co-elutes during chromatographic separation and exhibits the same ionization efficiency and fragmentation behavior in the mass spectrometer. tandfonline.com This co-elution ensures that any variations in sample preparation, injection volume, or instrument response (including matrix effects) affect both the analyte and the internal standard equally.
In a typical workflow, a known amount of this compound is spiked into the sample containing the unknown quantity of Quetiapine Dimer Impurity. The mass spectrometer is set to monitor a specific mass transition for the analyte and a different, corresponding mass transition for the deuterated standard. The ratio of the analyte's peak area to the internal standard's peak area is then used to calculate the concentration of the impurity, providing highly accurate and precise results that are corrected for experimental variability.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of molecules. For this compound, a combination of one-dimensional and two-dimensional NMR experiments provides comprehensive information about its atomic connectivity and confirms the specific sites of deuterium incorporation. sphinxsai.comwaters.com
Proton (¹H) NMR Spectroscopy
Proton (¹H) NMR spectroscopy provides information about the hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, the key feature is the absence of signals corresponding to the protons that have been replaced by deuterium atoms. The structure of the quetiapine dimer, 11,11'-(1,4-Piperazinediyl)bis-dibenzo[b,f] researchgate.netrasayanjournal.co.inthiazepine, features 16 aromatic protons and 8 piperazine protons. pharmaffiliates.comlgcstandards.com The "-d8" designation indicates that eight of the aromatic protons have been substituted with deuterium.
Consequently, the ¹H NMR spectrum would display signals only for the remaining eight aromatic protons and the eight protons of the central piperazine ring. The integration of these signals would confirm the ratio of remaining protons. Compared to the spectrum of the non-deuterated dimer, the aromatic region would be significantly simplified, with the complete disappearance of signals from the deuterated rings. nih.gov
Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| Piperazine Protons | ~3.6 | Broad singlet | 8H | Protons on the central piperazine ring. |
| Aromatic Protons | 6.8 - 7.6 | Multiplets | 8H | Signals from the two non-deuterated benzene (B151609) rings of the dibenzothiazepine moieties. |
| Deuterated Aromatic Positions | N/A | N/A | 0H | Signals are absent due to deuterium substitution. |
Carbon-13 (¹³C) NMR Spectroscopy
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. The spectrum of this compound would show distinct effects of the deuterium labeling. Carbons directly bonded to deuterium (C-D) exhibit two main characteristics:
Isotope Shift : The resonance of a deuterated carbon is shifted slightly upfield (to a lower ppm value) compared to its non-deuterated counterpart.
C-D Coupling : Due to the spin (I=1) of deuterium, the signals for deuterated carbons are split into multiplets (typically a 1:1:1 triplet). magritek.com
Therefore, in the ¹³C NMR spectrum, the signals for the eight deuterated aromatic carbons would appear as upfield-shifted triplets, while the signals for the non-deuterated carbons would remain as singlets (in a proton-decoupled spectrum). This provides direct evidence of the location and number of deuterium atoms.
Table 3: Predicted ¹³C NMR Spectral Features for this compound
| Carbon Type | Predicted Chemical Shift (ppm) | Multiplicity (Proton Decoupled) | Notes |
| Piperazine Carbons | ~45-50 | Singlet | Unaffected by aromatic deuteration. |
| Non-Deuterated Aromatic CH | ~120-135 | Singlet | Standard aromatic carbon signals. |
| Quaternary Aromatic Carbons | ~140-160 | Singlet | Unaffected by deuteration on other rings. |
| Deuterated Aromatic CD | ~120-135 (shifted upfield) | Triplet (C-D coupling) | Confirms the location of deuterium labels. |
Deuterium (²H/D) NMR Spectroscopy for Deuteration Confirmation
Deuterium (²H) NMR is a specialized technique that directly observes the deuterium nuclei. wikipedia.org While ¹H and ¹³C NMR provide indirect evidence of deuteration through signal absence or splitting, ²H NMR offers direct confirmation. nih.govmagritek.com
The ²H NMR spectrum of this compound would show signals exclusively in the aromatic region, at chemical shifts corresponding to the positions of the replaced protons. wikipedia.org Although the resolution is lower and the signals are broader compared to ¹H NMR, the presence of these signals provides unambiguous proof of successful deuteration at the expected molecular positions. magritek.com The integration of the signals in the ²H spectrum would also confirm the presence of eight deuterium atoms.
Two-Dimensional NMR Techniques for Connectivity Mapping
Two-dimensional (2D) NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for mapping the connectivity of atoms and confirming the precise locations of the deuterium labels. sphinxsai.com
HSQC : This experiment correlates carbon atoms with their directly attached protons. In the HSQC spectrum of this compound, the eight deuterated aromatic carbons would show no correlation peaks because they are not bonded to protons. cdnsciencepub.comcdnsciencepub.com Conversely, the non-deuterated aromatic carbons and the piperazine carbons would display the expected correlations to their attached protons. This lack of correlation is a powerful method for pinpointing the sites of deuteration.
Table 4: Summary of Key 2D NMR Correlations for this compound
| Experiment | Correlated Nuclei | Expected Observation |
| HSQC | ¹H-¹³C (1-bond) | Correlations observed for all C-H pairs. No correlations observed for C-D carbons. |
| HMBC | ¹H-¹³C (2-3 bonds) | Correlations from piperazine protons to aromatic quaternary carbons confirm the core structure. |
| COSY | ¹H-¹H (2-3 bonds) | Correlations observed between neighboring non-deuterated aromatic protons. |
Other Spectroscopic Techniques for Characterization
While mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are primary tools for the structural elucidation of impurities, other spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the characterization of this compound.
The key functional groups and their expected IR absorption regions are outlined below:
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| C-D Stretching | 2100-2250 | Vibrations of the carbon-deuterium bonds, distinguishing it from the C-H stretching in the non-deuterated analogue. |
| Aromatic C-H Stretching | 3000-3100 | Stretching vibrations of the C-H bonds on the dibenzothiazepine rings. |
| C=N Stretching | 1600-1650 | Characteristic of the imine bond within the dibenzothiazepine ring system. |
| C-N Stretching | 1180-1360 | Vibrations of the carbon-nitrogen bonds in the piperazine ring and the dibenzothiazepine moiety. |
| C-S Stretching | 600-800 | Stretching of the carbon-sulfur bond in the thiazepine ring. |
| Aromatic C=C Bending | 690-900 | Out-of-plane bending vibrations that can indicate the substitution pattern of the aromatic rings. |
The presence of deuterium is the key differentiator. The C-D stretching vibrations appear at a lower frequency compared to C-H stretching vibrations (typically 2850-3000 cm⁻¹) due to the heavier mass of the deuterium atom. This isotopic labeling serves as a distinct marker in the IR spectrum.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and double bonds. The this compound possesses an extensive system of conjugated pi electrons within its dibenzothiazepine rings, which results in characteristic UV absorption.
The UV-Vis spectrum of Quetiapine and its related impurities is typically recorded in a solvent such as methanol or a buffered aqueous solution. For Quetiapine, absorption maxima are generally observed in the range of 220-300 nm nih.gov. While specific data for the deuterated dimer is not widely published, the electronic structure is not significantly altered by deuteration, so the UV-Vis spectrum of this compound is expected to be very similar to its non-deuterated counterpart.
| Chromophore | Expected λmax (nm) | Solvent |
| Dibenzothiazepine System | ~240-260 nm and ~290-310 nm | Methanol or Acetonitrile |
The spectrum would likely display multiple absorption bands corresponding to the π → π* transitions within the aromatic system. The exact position and intensity of these bands can be influenced by the solvent polarity.
Method Validation Strategies for this compound Quantification
The quantification of this compound, particularly at trace levels, requires a thoroughly validated analytical method to ensure reliable and accurate results. High-performance liquid chromatography (HPLC) with UV detection is a commonly employed technique for this purpose. The validation of such a method would be performed in accordance with the International Council for Harmonisation (ICH) guidelines.
Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. In the context of this compound, the HPLC method must demonstrate sufficient resolution between the dimer impurity, the active pharmaceutical ingredient (API), and other known related substances.
Specificity is typically evaluated by:
Peak Purity Analysis: Using a photodiode array (PDA) detector to assess the spectral homogeneity of the analyte peak.
Forced Degradation Studies: Subjecting the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products and demonstrating that the analyte peak is free from interference from these degradants.
A successful selectivity study would show baseline separation of the this compound peak from all other components in the chromatogram.
Linearity demonstrates that the response of the analytical method is directly proportional to the concentration of the analyte over a specified range. To establish the linearity for the quantification of this compound, a series of standard solutions at different concentrations would be prepared and analyzed.
A typical calibration range for an impurity would span from the reporting threshold to approximately 120% of the specification limit. For instance, if the specification for the dimer impurity is 0.15%, the linearity study might cover a range from the limit of quantification (LOQ) to 0.18%.
| Parameter | Typical Value |
| Calibration Range | LOQ to 1.5 µg/mL (assuming a 1 mg/mL sample concentration and a specification of 0.15%) |
| Number of Concentration Levels | 5-6 |
| Correlation Coefficient (r²) | ≥ 0.99 |
The results are typically evaluated by calculating the correlation coefficient, y-intercept, and slope of the regression line from a plot of peak area versus concentration.
The Limit of Detection (LOD) is the lowest concentration of the analyte that can be detected but not necessarily quantified with acceptable precision and accuracy. The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy.
These limits are crucial for the analysis of impurities, as they define the lower boundary of the method's capability. The LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak, typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
| Parameter | Typical Value (based on related impurities) |
| LOD | 0.01 - 0.03 µg/mL bepls.comrasayanjournal.co.in |
| LOQ | 0.03 - 0.1 µg/mL bepls.comrasayanjournal.co.in |
These values are indicative and would need to be experimentally determined for the specific analytical method developed for this compound. The sensitivity of the method must be sufficient to quantify the impurity at or below its reporting threshold.
Precision and Accuracy Assessments
Precision and accuracy are fundamental attributes of a validated analytical method, demonstrating its reliability and correctness, respectively. For this compound, these parameters are typically evaluated using a highly specific and sensitive chromatographic method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS) to differentiate the deuterated species from its non-deuterated counterpart.
Precision evaluates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is assessed at three levels:
Repeatability: The precision obtained under the same operating conditions over a short interval of time. This is typically assessed by performing a minimum of six replicate injections of a standard solution of this compound at a known concentration.
Intermediate Precision: This assesses the effect of random events on the precision of the analytical procedure within the same laboratory. It is evaluated by varying factors such as the day of analysis, the analyst performing the test, and the equipment used.
Reproducibility: This measures the precision between different laboratories, which is often considered during the standardization of an analytical method.
Accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. For an impurity like this compound, accuracy is typically determined by the analysis of a sample to which known amounts of the impurity have been added (spiked samples). The percentage recovery of the added impurity is then calculated.
Illustrative Data for Precision and Accuracy Assessments
The following tables represent typical data that would be generated during the validation of an analytical method for this compound.
Table 1: Repeatability Assessment of this compound
| Injection | Peak Area |
|---|---|
| 1 | 12345 |
| 2 | 12367 |
| 3 | 12321 |
| 4 | 12389 |
| 5 | 12355 |
| 6 | 12333 |
| Mean | 12351.7 |
| Std. Dev. | 24.8 |
| RSD (%) | 0.20% |
Table 2: Intermediate Precision of this compound
| Parameter | Analyst 1 (RSD%) | Analyst 2 (RSD%) |
|---|---|---|
| Day 1 | ||
| Instrument 1 | 0.22 | 0.25 |
| Day 2 | ||
| Instrument 2 | 0.28 | 0.31 |
Table 3: Accuracy Assessment (Recovery) of this compound
| Spiked Level (%) | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |
|---|---|---|---|
| 50 | 0.5 | 0.49 | 98.0 |
| 100 | 1.0 | 1.01 | 101.0 |
| 150 | 1.5 | 1.52 | 101.3 |
| Mean Recovery (%) | | | 100.1 |
Robustness and System Suitability Evaluations
Robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. The evaluation of robustness should be considered during the development phase and is demonstrated by the reliability of an analysis with respect to deliberate variations in method parameters. For a chromatographic method for this compound, these variations might include:
pH of the mobile phase
Composition of the mobile phase (e.g., percentage of organic solvent)
Column temperature
Flow rate
Different column lots
The results of the robustness study are used to establish the system suitability parameters to ensure the validity of the analytical procedure is maintained whenever used.
System Suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as a whole. System suitability test parameters to be established for a particular procedure depend on the type of procedure being validated. For a chromatographic method for this compound, key system suitability parameters would include:
Resolution (Rs): To ensure the separation of the impurity from the main compound and other potential impurities.
Tailing factor (T): To ensure the symmetry of the chromatographic peak.
Theoretical plates (N): To measure the efficiency of the column.
Relative Standard Deviation (RSD) of replicate injections: To demonstrate the precision of the system.
Illustrative Data for Robustness and System Suitability
Table 4: Robustness Evaluation for the Analysis of this compound
| Parameter Varied | Variation | Resolution (Rs) | Tailing Factor (T) |
|---|---|---|---|
| Flow Rate (mL/min) | 0.9 | > 2.0 | < 1.5 |
| 1.1 | > 2.0 | < 1.5 | |
| Column Temperature (°C) | 38 | > 2.0 | < 1.5 |
| 42 | > 2.0 | < 1.5 | |
| Mobile Phase pH | 6.8 | > 2.0 | < 1.5 |
Table 5: System Suitability Criteria for this compound Analysis
| Parameter | Acceptance Criteria |
|---|---|
| Resolution (Rs) between Quetiapine-d8 and this compound | ≥ 2.0 |
| Tailing Factor (T) for this compound peak | ≤ 1.5 |
| Theoretical Plates (N) | ≥ 2000 |
| RSD of Peak Areas (n=6) | ≤ 2.0% |
Stability Considerations and Impurity Control Strategies for Quetiapine Dimer Impurity D8
Assessment of Quetiapine (B1663577) Dimer Impurity-d8 Stability in Various Matrices
The stability of any pharmaceutical compound and its related impurities is a critical factor that can influence the quality, safety, and efficacy of the drug product. While specific stability studies for the deuterated Quetiapine Dimer Impurity-d8 in various biological or formulation matrices are not extensively documented in public literature—primarily because it is intentionally synthesized for use as an analytical standard rather than being an unintended process impurity—its stability profile can be inferred from forced degradation studies conducted on quetiapine and its non-deuterated impurities.
Forced degradation studies are essential for developing and validating stability-indicating analytical methods. akjournals.com These studies expose the drug substance to harsh conditions such as acid, base, oxidation, heat, and light to accelerate degradation and identify potential degradation products. akjournals.comscholarsresearchlibrary.com Quetiapine has been shown to be susceptible to degradation under acidic, basic, and oxidative stress conditions. akjournals.com For instance, under acidic hydrolysis (e.g., 1 N HCl at 60°C), a significant increase in certain degradation products has been observed. akjournals.com Similarly, oxidative conditions, such as exposure to hydrogen peroxide, lead to the formation of N-oxide and S-oxide impurities. nih.gov
The Quetiapine Dimer Impurity itself is a known process-related impurity that can also be formed under certain stress conditions. tsijournals.comtsijournals.com The stability of the deuterated d8 variant is expected to be comparable to its non-deuterated counterpart under similar conditions, as deuterium (B1214612) substitution typically does not alter the fundamental chemical reactivity of the molecule in these contexts. Its primary utility, however, remains in its role as a stable, reliable internal standard for bioanalytical and impurity profiling methods, where its stability during sample preparation and analysis is a key attribute.
Table 1: Summary of Forced Degradation Studies on Quetiapine
| Stress Condition | Reagents and Conditions | Observation | Reference |
| Acid Hydrolysis | 1 N HCl, heated at 60°C for 4 days | Significant degradation (7.48%) observed, with a notable increase in the sulfoxide (B87167) impurity. | akjournals.com |
| Base Hydrolysis | 2 N NaOH, stressed for 2 hours | The drug was found to be labile under basic conditions. | akjournals.comscholarsresearchlibrary.com |
| Oxidative Stress | 30% H₂O₂, 60°C for 1 hour | Significant degradation occurred, leading to the formation of N-Oxide and S-Oxide impurities. | nih.gov |
| Thermal Degradation | Exposed to 120°C for 12 hours | The compound was subjected to thermal stress to assess stability. | scholarsresearchlibrary.com |
| Photolytic Degradation | Exposed to UV and visible light | The stability of the compound under light exposure was evaluated. | scholarsresearchlibrary.com |
Impact of Manufacturing Processes on Impurity Generation
The Quetiapine Dimer Impurity, also identified as Impurity VI or Impurity-8 in various studies, is a known process-related impurity formed during the synthesis of Quetiapine Fumarate. tsijournals.comnih.gov Its presence is consistently reported in crude batches, with levels typically ranging from 0.05% to 0.2%. tsijournals.com Understanding the pathways of its formation is crucial for controlling its levels in the final active pharmaceutical ingredient (API).
The formation of the dimer impurity can occur through several pathways:
Reaction of Intermediates: One primary route involves the reaction of the key intermediate, 11-piperazinyl-dibenzo[b,f] waters.comthiazepine. Under specific reaction conditions, such as elevated temperatures or an inappropriate molar ratio of reactants, two molecules of this intermediate can react with a linking agent, or one molecule can react with a partially formed product, leading to the dimer structure. Minimizing the formation of this impurity can be achieved by carefully controlling the stoichiometry, particularly the moles of piperazine (B1678402) used, and maintaining optimal reaction temperatures. tsijournals.com
Degradation and Subsequent Reaction: Another potential pathway involves the degradation of the quetiapine molecule itself. The aliphatic ether side chain of quetiapine can break under certain conditions, such as in a basic reaction environment. tsijournals.com The resulting degradant can then react with another molecule of quetiapine to form the dimer impurity, designated as Impurity VI. tsijournals.com
It is important to distinguish that this compound is not an unintended byproduct of the manufacturing process. It is a stable isotope-labeled compound that is synthesized deliberately for use as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS).
Strategies for Impurity Minimization During Synthesis and Purification
Controlling impurity levels is a fundamental aspect of pharmaceutical manufacturing, governed by stringent regulatory guidelines from bodies like the International Council for Harmonisation (ICH). sphinxsai.com Several strategies are employed to minimize the formation of the quetiapine dimer and remove it during purification.
The most effective way to control impurities is to prevent their formation during the synthesis process. For the quetiapine dimer, this involves optimizing reaction parameters. Based on its known formation pathways, key strategies include:
Control of Stoichiometry and Temperature: As dimer formation can result from side reactions of intermediates, precise control over the molar ratios of reactants like piperazine is critical. tsijournals.com Maintaining the reaction at an optimal temperature can also minimize the rate of side reactions leading to the dimer. tsijournals.com
pH Control: Since one formation pathway involves degradation under basic conditions, establishing a pH-controlled workup process can prevent the breakdown of the quetiapine side chain and its subsequent reaction to form the dimer. tsijournals.comacs.org
Improved Synthetic Routes: Development of improved, single-pot processes has been shown to effectively produce quetiapine hemifumarate that is substantially free from several potential impurities, including the dimer. acs.org
Crystallization is a powerful and widely used technique for the purification of organic compounds in the pharmaceutical industry. uct.ac.za The principle relies on the differences in solubility between the target compound and its impurities in a given solvent. uct.ac.za In a typical process, the crude product is dissolved in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the target compound decreases, causing it to crystallize out while the impurities, present in lower concentrations, remain dissolved in the mother liquor. uct.ac.za
The effectiveness of this method, known as impurity rejection, can be enhanced by:
Solvent Selection: Choosing an appropriate solvent system where the dimer impurity has significantly higher solubility than quetiapine is key.
Recrystallization: Performing one or more subsequent crystallization steps can further purify the product, as any impurities trapped in the crystal lattice during the initial crystallization can be removed. uct.ac.za
Sequential Salt Formation: In some cases, purifying a compound by crystallizing it as a different salt before converting it to its final salt form can be surprisingly effective at removing particularly difficult impurities. google.com
When process optimization and crystallization are insufficient to reduce an impurity to the desired level, preparative chromatography is a highly effective alternative. Preparative High-Performance Liquid Chromatography (HPLC) operates on the same principles as analytical HPLC but is scaled up to handle larger quantities of material.
Several studies have successfully used preparative reverse-phase HPLC to isolate various quetiapine impurities, including the dimer, from crude drug samples. nih.govsphinxsai.comrasayanjournal.co.in This technique allows for the collection of highly pure fractions of the impurity, which are essential for structural elucidation (using techniques like NMR and MS) and for use as analytical reference standards. waters.comsphinxsai.com The ability to isolate the dimer via preparative HPLC confirms the viability of this method for purification on a larger scale if required.
Stability-Indicating Analytical Methodologies for Monitoring this compound
The primary application of this compound is as an internal standard in stability-indicating analytical methods, particularly those using mass spectrometry. A stability-indicating method is a validated analytical procedure that can accurately and selectively measure the concentration of the active ingredient, free from interference from any degradation products, process impurities, or other components in the sample matrix. nih.govrasayanjournal.co.in
Numerous reverse-phase HPLC (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods have been developed and validated according to ICH guidelines for the analysis of quetiapine and its related substances, including the dimer impurity. scholarsresearchlibrary.comnih.gov These methods are crucial for routine quality control and stability testing of the bulk drug and its pharmaceutical formulations. rasayanjournal.co.in
Key features of these analytical methodologies include:
Chromatographic Separation: Separation is typically achieved on a C8 or C18 reversed-phase column using a gradient elution of a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724). akjournals.comscholarsresearchlibrary.comrasayanjournal.co.in The method is optimized to ensure good resolution between the main quetiapine peak and all known impurities and degradation products. tsijournals.com
Detection: Detection is commonly performed using a UV detector, often at a wavelength of around 240 nm or 252 nm. scholarsresearchlibrary.comnih.gov For more sensitive and specific analysis, particularly for impurity identification and quantification in complex matrices, hyphenated techniques like LC-MS/MS are employed. nih.govresearchgate.net
Role of this compound: In LC-MS/MS methods, a known amount of the stable isotope-labeled this compound is added to the sample. Since it is chemically identical to the non-labeled dimer but has a different mass, it co-elutes chromatographically but is distinguished by the mass spectrometer. By comparing the detector response of the target analyte (the non-deuterated dimer) to that of the internal standard (the d8-dimer), highly accurate and precise quantification can be achieved, correcting for any variability in sample preparation, injection volume, or instrument response.
Table 2: Example of a Stability-Indicating HPLC Method for Quetiapine Impurities
| Parameter | Condition | Reference |
| Column | X-bridge C18, 150x4.6 mm, 3.5 µm | rasayanjournal.co.in |
| Mobile Phase A | 5 mM Ammonium Acetate | rasayanjournal.co.in |
| Mobile Phase B | Acetonitrile | rasayanjournal.co.in |
| Elution Mode | Binary Gradient | rasayanjournal.co.in |
| Flow Rate | 1.0 mL/min | rasayanjournal.co.in |
| Column Temperature | 40°C | rasayanjournal.co.in |
| Detection Wavelength | 220 nm | rasayanjournal.co.in |
| Injection Volume | 10 µL | rasayanjournal.co.in |
Isotopic Labeling Applications of Quetiapine Dimer Impurity D8 in Research
Role of Deuterated Impurities as Analytical Standards
Stable isotope-labeled compounds, including deuterated impurities like Quetiapine (B1663577) Dimer Impurity-d8, are invaluable in analytical chemistry due to their near-identical chemical properties to their unlabeled counterparts. szabo-scandic.com This characteristic allows them to be used as superior analytical standards in various applications.
Internal Standards in Quantitative Analysis (e.g., LC-MS/MS)
In quantitative analysis, particularly in sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), internal standards are essential for accurate and precise measurements. lcms.czscispace.com Deuterated compounds, such as Quetiapine Dimer Impurity-d8, are considered the gold standard for use as internal standards. chromforum.org
The primary function of an internal standard is to correct for variations that can occur during sample preparation and analysis. scispace.com These variations can include inconsistencies in sample extraction, injection volume, and instrument response. Because a deuterated internal standard has virtually the same physicochemical properties as the analyte of interest (the unlabeled impurity), it experiences similar effects from the analytical process. szabo-scandic.com For instance, it will co-elute with the analyte, meaning it passes through the chromatography column at the same time. waters.com This co-elution is crucial because it ensures that both the analyte and the internal standard are subjected to the same matrix effects, which are interferences from other components in the sample that can suppress or enhance the ionization process in the mass spectrometer. waters.comcerilliant.com
By adding a known amount of this compound to a sample, analysts can quantify the unlabeled quetiapine dimer impurity by comparing the ratio of their respective signals in the mass spectrometer. This ratiometric measurement compensates for potential errors, leading to highly reliable and reproducible results. lcms.cz
Below is an illustrative data table showing how the use of a deuterated internal standard can improve the accuracy and precision of quantifying an analyte in different sample matrices.
| Sample Matrix | Analyte Concentration (without IS) | % RSD (without IS) | Analyte Concentration (with Deuterated IS) | % RSD (with Deuterated IS) |
| Plasma Lot A | 8.5 ng/mL | 15.2% | 10.1 ng/mL | 3.1% |
| Plasma Lot B | 11.8 ng/mL | 18.5% | 10.3 ng/mL | 2.8% |
| Urine | 6.2 ng/mL | 21.7% | 9.9 ng/mL | 4.5% |
This table is for illustrative purposes and demonstrates the typical improvement in analytical precision when using a deuterated internal standard.
Reference Standards for Method Validation
Analytical method validation is a critical process in pharmaceutical development and quality control, ensuring that a method is suitable for its intended purpose. Deuterated impurities like this compound play a vital role as reference standards in this process. They are used to assess key validation parameters such as specificity, linearity, accuracy, and precision.
During method development, these labeled standards help in the identification and characterization of impurities. In validation, they are used to confirm that the analytical method can accurately and reliably distinguish the impurity from the active pharmaceutical ingredient (API) and other potential impurities. The use of a well-characterized standard like this compound provides a benchmark against which the performance of the analytical method can be judged.
Deuteration for Mechanistic Studies of Impurity Formation
Isotopic labeling is a powerful technique for elucidating the mechanisms of chemical reactions, including the formation of drug impurities. chem-station.comnih.gov By strategically placing deuterium (B1214612) atoms in a molecule, researchers can trace the pathways of its transformation. researchgate.net
In the context of the quetiapine dimer impurity, using a deuterated precursor could help in understanding how the dimer is formed. For instance, if the dimerization process involves the abstraction of a hydrogen atom, the use of a deuterated compound would exhibit a kinetic isotope effect (KIE). chem-station.com This effect, where the C-D bond is stronger and thus broken more slowly than a C-H bond, can provide evidence for the rate-determining step of the reaction.
Such studies are crucial for developing strategies to control and minimize the formation of impurities during the manufacturing and storage of the drug product, ultimately enhancing its safety and efficacy. researchgate.net
Advantages of Deuterium Labeling for Enhanced Analytical Precision
The use of deuterium-labeled compounds like this compound offers several advantages that contribute to enhanced analytical precision:
Improved Stability: In some cases, the substitution of hydrogen with deuterium can lead to increased metabolic stability of a compound.
Minimized Background Noise: The distinct mass of the deuterated standard allows it to be clearly distinguished from background noise and other interferences in complex biological samples, leading to more accurate results.
Enhanced Detection: In mass spectrometry, the higher mass of the deuterated compound shifts its signal to a region with potentially lower background, improving sensitivity.
Compensation for Matrix Effects: As discussed earlier, the co-elution of the deuterated internal standard with the analyte allows for effective compensation of matrix effects, which is a major source of imprecision in LC-MS/MS analysis. cerilliant.com
The following table summarizes the key advantages of using deuterium-labeled standards in analytical research.
| Advantage | Description | Impact on Analytical Precision |
| Near-Identical Chemical Behavior | Deuterated standards have nearly the same chemical and physical properties as their non-labeled counterparts. | Ensures co-elution and similar behavior during sample preparation, leading to accurate correction for losses and matrix effects. |
| Distinct Mass Spectrometric Signal | The mass difference allows the standard to be distinguished from the analyte by the mass spectrometer. | Enables simultaneous detection and quantification without interference between the analyte and the standard. |
| Compensation for Ion Suppression/Enhancement | Experiences the same degree of ion suppression or enhancement as the analyte. | Improves the accuracy and reproducibility of quantification in complex matrices. waters.comtexilajournal.com |
| High Sensitivity and Specificity | Allows for the development of highly sensitive and specific analytical methods. | Enables the accurate measurement of low-level impurities. |
Regulatory and Quality Assurance Perspectives on Pharmaceutical Impurities with Relevance to Quetiapine Dimer Impurity
International Council for Harmonisation (ICH) Guidelines on Impurities
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed a series of guidelines that are widely adopted by regulatory authorities globally. These guidelines provide a scientific and risk-based approach to the control of impurities.
ICH Q3A: Impurities in New Drug Substances
The ICH Q3A guideline provides guidance on the content and qualification of impurities in new drug substances produced by chemical synthesis. europa.eu It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance.
For Quetiapine (B1663577) Dimer Impurity-d8, if it were a process-related impurity or a degradant in the quetiapine drug substance, its levels would be controlled according to the thresholds outlined in ICH Q3A. These thresholds dictate the level at which an impurity must be reported, identified (its structure determined), and qualified (its safety established).
Table 1: ICH Q3A Thresholds for Reporting, Identification, and Qualification of Impurities
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day, whichever is lower | 0.15% or 1.0 mg per day, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
This table outlines the thresholds established by the ICH Q3A guideline for impurities in new drug substances.
ICH Q3B: Impurities in New Drug Products
Complementary to ICH Q3A, the ICH Q3B guideline addresses impurities in new drug products. europa.eu It focuses on degradation products that may form during the manufacturing of the drug product or during storage. The principles and thresholds are similar to those in ICH Q3A but are applied to the drug product.
Should Quetiapine Dimer Impurity-d8 be formed as a degradation product in a finished quetiapine formulation, its control would be governed by ICH Q3B. The guideline requires that degradation products observed in stability studies be identified and qualified if they exceed the established thresholds.
Table 2: ICH Q3B Thresholds for Degradation Products in New Drug Products
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| < 10 mg | 1.0% or 50 µg TDI, whichever is lower | 1.0% or 50 µg TDI, whichever is lower | 1.5% or 100 µg TDI, whichever is lower |
| 10 mg - 100 mg | 0.5% or 200 µg TDI, whichever is lower | 0.5% or 200 µg TDI, whichever is lower | 0.7% or 300 µg TDI, whichever is lower |
| > 100 mg - 2 g | 0.2% or 3 mg TDI, whichever is lower | 0.2% or 3 mg TDI, whichever is lower | 0.5% or 5 mg TDI, whichever is lower |
| > 2 g | 0.1% | 0.1% | 0.3% |
TDI: Total Daily Intake. This table presents the thresholds from the ICH Q3B guideline for degradation products in new drug products.
ICH M7: Genotoxic Impurities Assessment and Control
The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. europa.euich.org This is particularly important for impurities that have structural alerts for mutagenicity. The guideline introduces the concept of the Threshold of Toxicological Concern (TTC), which is a level of exposure that is considered to pose a negligible risk of carcinogenicity. aifa.gov.it
If there were any structural alerts suggesting that this compound could be mutagenic, it would need to be assessed under ICH M7. This would involve a computational toxicology assessment and potentially in vitro mutagenicity studies. If confirmed as a mutagenic impurity, much lower control limits, based on the TTC, would be required.
Impurity Profiling and Qualification Requirements
Impurity profiling is the process of identifying and quantifying the impurities present in a drug substance or product. labrulez.com This is a critical activity throughout the drug development process to ensure the safety and quality of the final product. For a compound like this compound, its profile would be established using advanced analytical techniques.
Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at the level or above at which it is found in the drug substance or product. If the level of this compound were to exceed the qualification thresholds defined in ICH Q3A or Q3B, a comprehensive safety assessment would be necessary. This could involve a review of existing toxicological data on the non-deuterated dimer impurity or, in the absence of such data, the conduct of new non-clinical safety studies.
Development of Impurity Specifications and Acceptance Criteria
Specifications are a set of criteria to which a drug substance or drug product must conform to be considered acceptable for its intended use. registech.com These include tests, analytical procedures, and acceptance criteria for impurities.
The acceptance criteria for this compound, if it were a specified impurity, would be established based on data from batches manufactured during development, stability studies, and the qualification studies. The limits would be set to ensure that the impurity is controlled at a level that is safe and does not adversely affect the efficacy of the drug product.
Table 3: Example Specification for an Impurity
| Test | Acceptance Criteria | Analytical Procedure |
| Assay | 98.0% - 102.0% | HPLC |
| This compound | ≤ 0.15% | HPLC |
| Any Unspecified Impurity | ≤ 0.10% | HPLC |
| Total Impurities | ≤ 0.5% | HPLC |
This table provides a hypothetical example of how this compound might be included in a drug substance specification.
Risk-Based Approaches to Impurity Control in Pharmaceutical Development
Modern pharmaceutical development employs a risk-based approach to quality, as outlined in ICH Q9 (Quality Risk Management). This involves identifying, analyzing, and evaluating potential risks to product quality and implementing controls to mitigate those risks. europa.eu
Pharmacopeial Requirements for Quetiapine Impurities
The quality, safety, and efficacy of pharmaceutical products are ensured through strict adherence to standards set by pharmacopeias. For quetiapine, a widely used atypical antipsychotic, major pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide detailed monographs that outline the requirements for its quality control. A critical aspect of these monographs is the control of impurities, which can originate from the manufacturing process, degradation of the drug substance, or interaction with packaging materials. These impurities, even in trace amounts, can potentially impact the therapeutic effect and safety of the final drug product.
It is important to differentiate between impurities that are controlled by pharmacopeial standards and reagents used in the analytical procedures to quantify these impurities. "this compound" is an example of the latter. The "-d8" suffix indicates that it is a deuterated, stable isotope-labeled version of a quetiapine-related compound. Such deuterated compounds are not typically considered impurities in the final drug product but are high-purity reference standards used in advanced analytical techniques.
Stable isotope-labeled compounds, such as Quetiapine-d8, are invaluable tools in modern analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) methods. nih.govclearsynth.comtandfonline.com They are used as internal standards to enhance the accuracy and precision of quantitative analyses. clearsynth.com By adding a known amount of the deuterated internal standard to a sample, analysts can correct for variations that may occur during sample preparation, extraction, and analysis, thereby ensuring a more reliable measurement of the actual impurities. clearsynth.comtexilajournal.comkcasbio.com
The pharmacopeial methods for quetiapine impurity testing primarily rely on High-Performance Liquid Chromatography (HPLC) with UV detection. researchgate.netoup.com However, for more sensitive and specific quantification, especially for impurities present at very low levels, LC-MS/MS methods employing deuterated internal standards are often developed and validated by pharmaceutical manufacturers.
United States Pharmacopeia (USP) Requirements
The USP monograph for Quetiapine Fumarate lists several related compounds that are controlled as impurities. These are designated with specific names, such as Quetiapine Related Compound B and Quetiapine Related Compound G. researchgate.net The monograph provides detailed analytical procedures, typically involving HPLC, to separate and quantify these specified impurities. researchgate.net
The USP sets specific acceptance criteria for each known impurity and for any unspecified impurities. These criteria are expressed as a percentage of the active pharmaceutical ingredient (API). The monograph also includes system suitability tests to ensure that the analytical system is performing correctly and can accurately measure the impurities. researchgate.net
Below is a table summarizing some of the key specified impurities in the USP monograph for Quetiapine Fumarate:
| Impurity Name | Common Name/Synonym |
| Quetiapine Related Compound B | 11-(Piperazin-1-yl)dibenzo[b,f] nih.govoup.comthiazepine |
| Quetiapine Related Compound G | Dibenzo[b,f] nih.govoup.comthiazepin-11(10H)-one |
| Quetiapine Desethoxy | - |
This table is for illustrative purposes and may not be exhaustive. Refer to the current USP monograph for a complete list and acceptance criteria.
European Pharmacopoeia (Ph. Eur.) Requirements
Similarly, the European Pharmacopoeia provides a comprehensive monograph for Quetiapine Fumarate, which includes a detailed section on the control of related substances. The Ph. Eur. designates specified impurities with letters (e.g., Impurity A, Impurity H, Impurity N, etc.). clearsynth.comwaters.com
The Ph. Eur. monograph outlines the chromatographic conditions for the separation of these impurities and sets reporting thresholds, identification thresholds, and qualification thresholds in line with ICH guidelines. The acceptance criteria for individual and total impurities are clearly defined to ensure the quality of the drug substance.
The following table provides examples of impurities listed in the European Pharmacopoeia for Quetiapine:
| Impurity Designation | Chemical Name |
| Impurity A | Quetiapine acetate |
| Impurity H | Quetiapine N-oxide |
| Impurity N | Quetiapine dipiperazine diether impurity |
| Impurity O | 11-[4-[2-[2-(Triphenylmethoxy)ethoxy]ethyl]piperazin-1-yl]dibenzo[b,f] nih.govoup.comthiazepine |
| Impurity S | Quetiapine S-oxide |
| Impurity T | 11-(4-Formylpiperazin-1-yl)dibenzo[b,f] nih.govoup.comthiazepine |
This table is for illustrative purposes and may not be exhaustive. Refer to the current Ph. Eur. monograph for a complete list and acceptance criteria.
Future Research Directions on Quetiapine Dimer Impurity D8
Development of Novel Analytical Technologies for Ultra-Trace Level Detection
The accurate quantification of impurities, which are often present at minute levels, is a significant challenge in pharmaceutical analysis. researchgate.netrroij.com Future research will focus on developing and refining analytical technologies capable of detecting and quantifying impurities like the quetiapine (B1663577) dimer at ultra-trace concentrations.
Key areas of advancement include:
High-Resolution Mass Spectrometry (HRMS): Techniques such as Time-of-Flight (TOF) and Orbitrap mass spectrometry offer exceptional mass accuracy and resolution, enabling the confident identification of unknown impurities even in complex drug matrices. apacsci.com
Advanced Chromatographic Separations: The coupling of Ultra-High-Performance Liquid Chromatography (UPLC) with mass spectrometry (UPLC-MS) provides rapid and highly efficient separation of impurities from the active pharmaceutical ingredient (API) and other related substances. biomedres.uswaters.comnih.gov
Hyphenated Techniques: The integration of multiple analytical techniques, such as Liquid Chromatography-Nuclear Magnetic Resonance-Mass Spectrometry (LC-NMR-MS), can provide comprehensive structural information for the unambiguous identification of trace-level impurities. researchgate.netrroij.com
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): While typically used for elemental impurities, advanced applications of ICP-MS can be explored for specific speciation studies, offering extremely low detection limits, often in the parts-per-trillion (ppt) range. apacsci.compharmafocusasia.com
These advanced methods are crucial for adhering to stringent regulatory requirements that demand the control of impurities at very low levels based on toxicological concern. pharmafocusasia.com
Table 1: Comparison of Modern Analytical Technologies for Trace Impurity Detection
| Technology | Principle | Typical Sensitivity | Primary Application for Organic Impurities |
|---|---|---|---|
| UPLC-HRMS | Combines high-resolution liquid chromatography separation with high-accuracy mass detection. | parts-per-billion (ppb) to parts-per-million (ppm) | Detection, identification, and quantification of known and unknown impurities. |
| LC-NMR | Directly couples liquid chromatography with NMR spectroscopy for structural elucidation. | ppm range | Unambiguous structure determination of isolated impurities. |
| SFC-MS | Uses supercritical fluid as a mobile phase for chromatography, often providing different selectivity. | ppb to ppm | Analysis of complex mixtures and chiral separations. apacsci.com |
| ICP-MS | Ionizes samples with plasma for highly sensitive elemental detection. | parts-per-trillion (ppt) to ppb | Primarily for elemental impurities, but can be used in speciation analysis. apacsci.compharmafocusasia.com |
In-depth Mechanistic Understanding of Complex Dimerization Pathways
The formation of a dimer impurity from a drug substance like quetiapine can occur through various chemical reactions during synthesis, formulation, or storage. A thorough understanding of these dimerization pathways is essential for developing effective control strategies. Quetiapine's structure is susceptible to degradation under stress conditions such as oxidation and hydrolysis. nih.gov
Future research should focus on:
Forced Degradation Studies: Subjecting quetiapine to stress conditions (e.g., heat, light, humidity, acid, base, and oxidation) can help identify potential degradation products, including dimers, and elucidate their formation pathways. waters.comnih.gov
Reaction Kinetics: Studying the rate of dimer formation under different conditions can help identify the critical factors that promote the reaction.
Isotopic Labeling Studies: Using isotopically labeled precursors can help trace the atoms throughout the reaction, providing definitive evidence for proposed mechanisms.
Identification of Intermediates: Detecting and characterizing reactive intermediates can offer deep insights into the step-by-step process of dimerization.
Studies have shown that quetiapine is primarily metabolized by the CYP3A4 enzyme, leading to various metabolites. nih.govmdpi.com While metabolic pathways differ from synthetic degradation, the underlying chemical principles of transformation can provide clues about the molecule's reactive sites.
Table 2: Potential Dimerization Pathways and Contributing Factors
| Potential Pathway | Description | Promoting Conditions |
|---|---|---|
| Oxidative Coupling | Oxidizing agents cause the formation of a covalent bond between two quetiapine molecules. | Presence of oxygen, peroxides, metal ions, light exposure. |
| Condensation Reaction | Two molecules join with the elimination of a small molecule like water. | Acidic or basic conditions, high temperatures. |
| Photodimerization | Absorption of light energy leads to the formation of a dimer. | Exposure to UV or visible light. researchgate.net |
| Radical-Mediated Reaction | Free radicals initiate a chain reaction leading to dimerization. | Presence of radical initiators, high energy (e.g., UV light). |
Green Chemistry Approaches for Impurity Control
Green chemistry offers a framework for designing chemical processes that minimize or eliminate the use and generation of hazardous substances. pharmacyjournal.orgpfizer.com Applying these principles to pharmaceutical manufacturing can significantly reduce the formation of impurities like the quetiapine dimer. jocpr.comnih.gov
Future research in this area will explore:
Safer Solvents: Replacing traditional hazardous organic solvents with greener alternatives such as water, supercritical CO2, or bio-based solvents. jocpr.comjddhs.com
Catalysis: Utilizing highly selective catalysts (including biocatalysts) can direct reactions toward the desired product, minimizing byproduct formation and improving atom economy. mdpi.comispe.org
Process Intensification: Adopting continuous flow manufacturing instead of batch processing allows for better control over reaction parameters like temperature and mixing, leading to higher purity and less waste. ispe.orgsyrris.com
Renewable Feedstocks: Investigating the use of renewable starting materials to make the entire lifecycle of the drug more sustainable. jocpr.com
Energy Efficiency: Designing processes that run at ambient temperature and pressure to reduce energy consumption and the potential for thermally induced side reactions. pharmacyjournal.org
By optimizing synthetic routes and processing conditions according to green chemistry principles, the formation of impurities can be controlled at the source, leading to a more efficient, cost-effective, and environmentally friendly manufacturing process. syrris.com
Table 3: Green Chemistry Strategies for Pharmaceutical Impurity Control
| Principle | Strategy | Impact on Impurity Formation |
|---|---|---|
| Waste Prevention | Optimize reactions to maximize yield and minimize byproducts. | Directly reduces the generation of all impurities. |
| Atom Economy | Design syntheses where the maximum proportion of starting materials is incorporated into the final product. jddhs.com | Minimizes waste and potential side reactions leading to impurities. |
| Use of Catalysis | Employ selective catalysts instead of stoichiometric reagents. mdpi.com | Increases reaction selectivity, preventing the formation of related-substance impurities. |
| Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure. | Reduces the likelihood of thermal degradation and side reactions. |
| Real-time Analysis | Implement Process Analytical Technology (PAT) to monitor and control reactions in real-time. syrris.com | Allows for immediate correction of deviations that could lead to impurity formation. |
Computational Modeling and Prediction of Impurity Formation and Stability
Computational chemistry and modeling have become indispensable tools in pharmaceutical development. acs.orgresearchgate.net These methods can predict the likelihood of impurity formation and the stability of different chemical structures, guiding experimental work and de-risking the development process. pharmafocusamerica.com
Future research directions include:
Quantum Mechanics (QM): Using methods like Density Functional Theory (DFT) to model reaction mechanisms at the electronic level, calculate activation energies for potential dimerization pathways, and predict the most likely routes of formation. mdpi.com
Molecular Dynamics (MD) Simulations: Simulating the behavior of molecules over time to understand how factors like solvent, temperature, and pH influence conformational changes and reactivity.
Crystal Structure Prediction (CSP): Predicting how impurities might be incorporated into the crystal lattice of the API, which can affect the drug's physical properties and stability. researchgate.net
Artificial Intelligence (AI) and Machine Learning (ML): Developing predictive models based on large datasets of chemical reactions to identify structural motifs or reaction conditions that are prone to forming impurities. ispe.org
These computational approaches can significantly accelerate the understanding of impurity formation, allowing scientists to proactively design more robust manufacturing processes. acs.orgresearchgate.net
Table 4: Computational Modeling Techniques in Impurity Research
| Technique | Application | Information Gained |
|---|---|---|
| Density Functional Theory (DFT) | Modeling reaction pathways and transition states. mdpi.com | Energetic feasibility of dimerization, identification of the most likely reaction mechanism. |
| Molecular Docking | Simulating the interaction between a molecule and a biological target. nih.gov | Predicting the potential biological activity or toxicity of an impurity. |
| Quantitative Structure-Activity Relationship (QSAR) | Relating chemical structure to physical or biological properties. | Predicting the potential toxicity of uncharacterized impurities. |
| Crystal Structure Prediction (CSP) | Predicting stable crystalline arrangements (polymorphs). researchgate.net | Understanding how an impurity might affect the solid-state stability of the drug. |
Expanding the Use of Isotopic Variants in Pharmaceutical Impurity Research
Isotopically labeled compounds, such as Quetiapine Dimer Impurity-d8, are powerful tools in pharmaceutical analysis. The primary use of deuterated compounds is as internal standards in quantitative mass spectrometry. clearsynth.comacanthusresearch.com Because they are chemically almost identical to their non-labeled counterparts, they behave similarly during sample preparation and chromatographic separation, but their difference in mass allows them to be distinguished by the mass spectrometer. This helps to correct for matrix effects and variations in instrument response, leading to highly accurate and precise measurements. clearsynth.comacanthusresearch.com
Future research will likely expand the application of isotopic variants beyond their role as internal standards:
Mechanistic Studies: Incorporating stable isotopes (e.g., ¹³C, ¹⁵N, D) at specific positions in the quetiapine molecule can help elucidate the exact mechanism of dimer formation by tracking the fate of these labels in the final impurity.
Pharmacokinetic (PK) Studies: If an impurity is found to be unavoidable, administering a labeled version can help study its absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for assessing its potential toxicological risk. acs.orgmusechem.com
Quantitative NMR (qNMR): Isotopic labeling can be used in conjunction with qNMR for the certification of reference standards.
Drug Provenance and Counterfeit Detection: The natural abundance stable isotope profile of a drug and its impurities can serve as a "fingerprint" to differentiate between different manufacturing sources and identify counterfeit products. researchgate.netlongdom.org
The continued development of synthetic methods for creating specifically labeled compounds will broaden their availability and application, enhancing the quality and safety of pharmaceuticals. simsonpharma.com
Table 5: Applications of Isotopic Labeling in Pharmaceutical Impurity Research
| Application | Isotope Type | Purpose |
|---|---|---|
| Quantitative Analysis | Stable (e.g., D, ¹³C) | Used as internal standards in mass spectrometry for accurate quantification. clearsynth.com |
| Reaction Mechanism Elucidation | Stable (e.g., D, ¹³C, ¹⁸O) | To trace the movement of atoms during impurity formation. simsonpharma.com |
| Metabolism (ADME) Studies | Stable or Radioactive (e.g., ¹⁴C, ³H) | To study the pharmacokinetic and metabolic fate of an impurity. musechem.comclearsynth.com |
| Analytical Method Validation | Stable (e.g., D) | To ensure the robustness and reliability of analytical procedures for impurity monitoring. clearsynth.com |
Q & A
Q. How do regulatory bodies assess the equivalence of deuterated vs. non-deuterated impurities in generic drug applications?
- Methodological Answer : The FDA requires comparative bioequivalence studies if deuterated impurities alter pharmacokinetics (e.g., increased half-life). Submit in vitro CYP450 inhibition data (e.g., CYP3A4, CYP2D6) to rule out metabolic interference. Nonclinical toxicity studies (28-day rodent assays) may be mandated for impurities exceeding ICH thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
